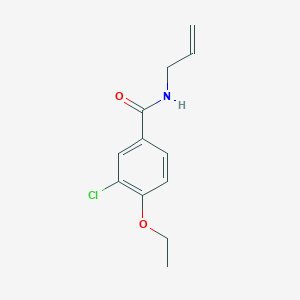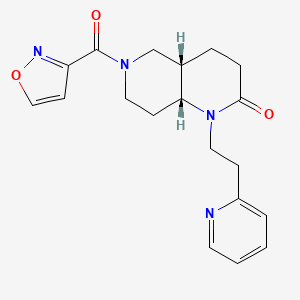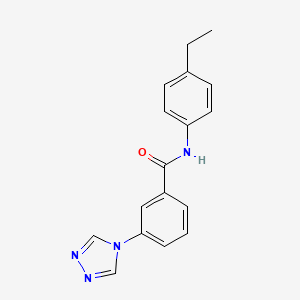![molecular formula C19H16N2O4 B5492509 2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone](/img/structure/B5492509.png)
2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone is a chemical compound that belongs to the family of indanone derivatives. It is also known as 'Schiff base' and has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of various enzymes, including cyclooxygenase and lipoxygenase. It has also been suggested that this compound may act as an antioxidant, which can scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone has been found to possess various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been found to possess analgesic activity by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes. This compound has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to exhibit antioxidant activity, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields of research. However, the limitations of using this compound include its low solubility in water, which can make it difficult to use in certain experiments. Moreover, the toxicity of this compound is not fully understood, which can pose a risk to researchers working with it.
Orientations Futures
There are several future directions for the research on 2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone. One potential direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another direction is to synthesize and study new derivatives of this compound, which may exhibit improved biological activities. Moreover, the use of this compound as a ligand for the synthesis of metal complexes can be further explored for its potential applications in catalysis and material science.
Méthodes De Synthèse
The synthesis of 2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone involves the reaction of indanone with 2-ethylphenylhydrazine in the presence of acetic anhydride. This reaction leads to the formation of a Schiff base, which is then nitrosated using nitric acid to form the final product. The yield of this synthesis method is around 70-80%, and the purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound has also shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. Moreover, it has been used as a ligand for the synthesis of metal complexes, which have shown potential applications in catalysis and material science.
Propriétés
IUPAC Name |
2-acetyl-3-(2-ethylphenyl)imino-4-nitroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-3-12-7-4-5-9-14(12)20-18-16(11(2)22)19(23)13-8-6-10-15(17(13)18)21(24)25/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUEJMIVOWZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C2C(C(=O)C3=C2C(=CC=C3)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-(2-ethylphenyl)imino-4-nitroinden-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5492434.png)

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492450.png)
![2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5492464.png)

![3-methyl-4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5492478.png)
![2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5492480.png)
![3-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5492481.png)

![1-phenylethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime](/img/structure/B5492500.png)
![N-[1-(1-D-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(3-fluorophenyl)urea hydrochloride](/img/structure/B5492506.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5492511.png)
![5-isopropyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5492518.png)